tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane
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Overview
Description
tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane is an organic compound with the molecular formula C13H20Br2OSi It contains a benzene ring substituted with two bromine atoms at the 3 and 5 positions, and a tert-butyldimethylsilyloxymethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane typically involves the bromination of a suitable precursor, followed by the introduction of the tert-butyldimethylsilyloxymethyl group. One common method involves the bromination of 4-(tert-butyldimethylsilyloxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the bromine atoms and the tert-butyldimethylsilyloxymethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-chloro-tert-butylbenzene: Similar in structure but with a chlorine atom instead of the tert-butyldimethylsilyloxymethyl group.
3,5-Dibromo-4-methylaniline: Contains an amino group instead of the tert-butyldimethylsilyloxymethyl group.
1,3-Dibromo-5-(tert-butyl)-2-chlorobenzene: Similar in structure but with a chlorine atom at the 2 position.
Uniqueness
tert-Butyl((2,6-dibromobenzyl)oxy)dimethylsilane is unique due to the presence of the tert-butyldimethylsilyloxymethyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl-[(2,6-dibromophenyl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMZGZSLNUISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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